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Compound of Interest

Compound Name: Lanostane

Cat. No.: B1242432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various lanostane derivatives as

inhibitors of a range of clinically relevant enzymes. The data presented herein is collated from

recent studies to facilitate an objective evaluation of their potential as therapeutic agents.

Comparative Efficacy of Lanostane Derivatives
The inhibitory activities of selected lanostane derivatives against various enzymes are

summarized below. The data, presented as IC50 values, highlight the diverse potential of this

class of triterpenoids.
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Lanostane
Derivative
Class/Name

Enzyme Target IC50 (µM)
Source
Organism/Method

Synthetic Lanostane

Derivatives
DNA Topoisomerase II 1.86 - 149.97

Synthesis from 3-

oxolanost-9(11)-en-

24S,25-diol isolated

from Pinus

luchuensis[1]

Methyl Ganoderate A
Fatty Acid Amide

Hydrolase (FAAH)

Displayed 61%

inhibition at 100 µM

Ganoderma

lucidum[2]

Lanostane Triterpenes

(18 compounds)
Acetylcholinesterase 9.40 - 31.03

Ganoderma

lucidum[3]

Ganoleucoins A–P &

known triterpenes
HMG-CoA Reductase

Stronger inhibition

than atorvastatin

(qualitative)

Ganoderma

leucocontextum[4]

Ganoleucoins M, N,

and P
α-Glucosidase

13.6, 2.5, and 5.9

respectively

Ganoderma

leucocontextum[4]

Lanosta-7,9(11),24-

trien-3β,15α,22β-

triacetoxy-26-oic acid

Nitric Oxide (NO)

Production
0.6 ± 0.1

Ganoderma

sinense[5]

Various Lanostane

Triterpenoids

Nitric Oxide (NO)

Production

3.65 ± 0.41 - 28.04 ±

2.81
Ganoderma curtisii[6]

Key Signaling Pathways and Experimental Workflow
To provide a broader context, the following diagrams illustrate a key signaling pathway targeted

by lanostane derivatives and a generalized workflow for inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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